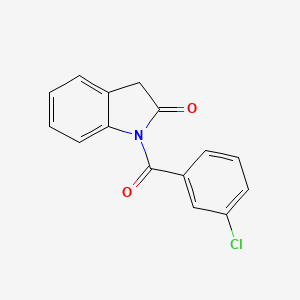

1-(3-Chlorobenzoyl)indolin-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H10ClNO2 |

|---|---|

Molecular Weight |

271.70 g/mol |

IUPAC Name |

1-(3-chlorobenzoyl)-3H-indol-2-one |

InChI |

InChI=1S/C15H10ClNO2/c16-12-6-3-5-11(8-12)15(19)17-13-7-2-1-4-10(13)9-14(17)18/h1-8H,9H2 |

InChI Key |

BJYNQUSWMZZJET-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=CC=CC=C2N(C1=O)C(=O)C3=CC(=CC=C3)Cl |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 1 3 Chlorobenzoyl Indolin 2 One Derivatives

Elucidation of Reaction Mechanisms and Pathways

The reactivity of the 1-(3-chlorobenzoyl)indolin-2-one system is largely dictated by the electrophilic character of the C3-carbonyl group and the potential for the N-acyl group to influence the electronic properties of the entire molecule.

The C3-keto group of the indolin-2-one ring is a prime site for nucleophilic attack. The presence of the electron-withdrawing 1-(3-chlorobenzoyl) group enhances the electrophilicity of this position, making it susceptible to a variety of nucleophiles. These reactions often proceed via a tetrahedral intermediate, which can then undergo further transformations.

Common nucleophiles that react with N-acyl indolin-2-ones include organometallic reagents, enolates, and heteroatomic nucleophiles. For instance, the addition of Grignard reagents or organolithium compounds to the C3-carbonyl can lead to the formation of tertiary alcohols. These reactions are fundamental in the construction of more complex molecular architectures based on the indolin-2-one core.

A notable example of nucleophilic addition is the aldol (B89426) reaction, where an enolate adds to the C3-carbonyl. This reaction can be controlled to achieve high levels of stereoselectivity, which is crucial for the synthesis of chiral molecules. The specific stereochemical outcome is often influenced by the nature of the N-acyl group, the choice of base, and the reaction conditions.

The indolin-2-one nucleus, particularly when N-acylated, can undergo various rearrangement reactions. These transformations often lead to the formation of new ring systems and are valuable in synthetic chemistry for generating molecular diversity.

One such rearrangement is the pinacol-type rearrangement. This can be initiated by the formation of a diol at the C2 and C3 positions, which, under acidic conditions, can rearrange to form a spirocyclic ketone. The migratory aptitude of the groups attached to the C3 position plays a significant role in determining the product distribution.

Another important class of rearrangements involves the cleavage and reformation of the N-acyl bond. Under certain conditions, the 3-chlorobenzoyl group can migrate or be cleaved, allowing for the functionalization of the nitrogen atom or rearrangement of the core structure.

Pericyclic reactions, which proceed through a cyclic transition state, offer a powerful tool for the stereocontrolled synthesis of complex molecules from indolin-2-one derivatives. The N-acyl indolin-2-one system can participate in cycloaddition reactions, such as [3+2] and [4+2] cycloadditions.

For example, the C2-C3 double bond of a 3-ylideneindolin-2-one, which can be derived from this compound, can act as a dipolarophile in [3+2] cycloadditions with azomethine ylides to generate spiro-pyrrolidinyl-oxindoles. These reactions are often highly regioselective and stereoselective.

Cascade transformations, where a series of reactions occur in a single pot, are highly efficient for building molecular complexity. A nucleophilic addition to the C3-carbonyl of this compound can trigger a cascade of events, including rearrangements and cyclizations, to afford intricate polycyclic structures.

Reaction Kinetics and Thermodynamic Analyses

Understanding the kinetics and thermodynamics of reactions involving this compound is crucial for optimizing reaction conditions and controlling product selectivity.

Kinetic studies provide insights into the rates of reaction and the factors that influence them. For the derivatization of this compound, kinetic analyses can help elucidate the mechanism of nucleophilic addition and other transformations.

The rate of nucleophilic attack at the C3-carbonyl is expected to be influenced by the concentration of the nucleophile, the temperature, and the solvent. The electron-withdrawing nature of the 3-chlorobenzoyl group is anticipated to increase the rate of reaction compared to an unsubstituted N-benzoyl derivative.

Table 1: Hypothetical Kinetic Data for the Nucleophilic Addition to N-Acyl Indolin-2-ones

| N-Acyl Group | Relative Rate Constant (k_rel) |

| Benzoyl | 1.0 |

| 3-Chlorobenzoyl | 2.5 |

| 4-Methoxybenzoyl | 0.6 |

| 4-Nitrobenzoyl | 5.2 |

This table presents hypothetical data to illustrate the electronic effects of the N-acyl substituent on the rate of nucleophilic addition.

Thermodynamic parameters, such as Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS), determine the position of equilibrium and the feasibility of a reaction. For transformations involving the this compound ring, these parameters can be determined experimentally or through computational studies.

The stability of the indolin-2-one ring and its derivatives is a key thermodynamic consideration. Ring-opening and rearrangement reactions will be favored if the resulting products are thermodynamically more stable. The 3-chlorobenzoyl group can influence the thermodynamics of these transformations through both steric and electronic effects.

Table 2: Illustrative Thermodynamic Data for a Hypothetical Indolin-2-one Ring Opening Reaction

| Parameter | Value |

| ΔH° (kcal/mol) | -5.2 |

| ΔS° (cal/mol·K) | +12.0 |

| ΔG° at 298 K (kcal/mol) | -8.8 |

This table provides illustrative thermodynamic data for a hypothetical exothermic and entropically favored ring-opening reaction of an N-acyl indolin-2-one derivative.

Spectroscopic and Advanced Structural Elucidation of 1 3 Chlorobenzoyl Indolin 2 One and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous assignment of protons and carbons within a molecular framework. For 1-(3-chlorobenzoyl)indolin-2-one, the predicted ¹H and ¹³C NMR spectra are based on the analysis of its constituent moieties: the indolin-2-one core and the 3-chlorobenzoyl group.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit distinct signals for the aromatic protons of both the indolinone and the chlorobenzoyl rings, as well as the methylene (B1212753) protons of the indolinone core. The protons of the indolinone aromatic ring (H-4, H-5, H-6, and H-7) would typically appear as a complex multiplet system in the downfield region, generally between δ 7.0 and 8.0 ppm. The chemical shifts will be influenced by the electron-withdrawing nature of the adjacent carbonyl group. The methylene protons at the C-3 position of the indolinone ring are expected to produce a singlet at approximately δ 3.6-3.8 ppm.

The protons of the 3-chlorobenzoyl ring (H-2', H-4', H-5', and H-6') will also resonate in the aromatic region. The chlorine substituent will induce characteristic shifts; for instance, the proton ortho to the chlorine (H-2') may appear as a singlet or a narrow triplet, while the other protons will show complex splitting patterns (doublets, triplets, or doublet of doublets) depending on their coupling with adjacent protons.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides crucial information about the carbon skeleton. The carbonyl carbon of the indolin-2-one lactam (C-2) is expected to be significantly deshielded, appearing at approximately δ 175-177 ppm. The amide carbonyl carbon of the benzoyl group (C=O) will also be in the downfield region, typically around δ 168-170 ppm. The methylene carbon (C-3) should resonate at approximately δ 36-38 ppm.

The aromatic carbons of the indolinone ring will appear between δ 110 and 145 ppm. The carbon bearing the chlorine atom in the benzoyl ring (C-3') is expected to have a chemical shift in the range of δ 130-135 ppm, and the other aromatic carbons of this ring will also have distinct signals in the aromatic region.

Predicted NMR Data for this compound:

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| H-4 | ~7.30 | t | Indolinone Ring |

| H-5 | ~7.10 | t | Indolinone Ring |

| H-6 | ~7.40 | d | Indolinone Ring |

| H-7 | ~7.90 | d | Indolinone Ring |

| H-3 | ~3.70 | s | Methylene |

| H-2' | ~7.80 | s | 3-Chlorobenzoyl Ring |

| H-4' | ~7.60 | d | 3-Chlorobenzoyl Ring |

| H-5' | ~7.50 | t | 3-Chlorobenzoyl Ring |

| H-6' | ~7.70 | d | 3-Chlorobenzoyl Ring |

| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment |

| C-2 | ~176.0 | Lactam C=O |

| C-3 | ~37.0 | Methylene |

| C-3a | ~125.0 | Aromatic |

| C-4 | ~124.0 | Aromatic |

| C-5 | ~129.0 | Aromatic |

| C-6 | ~123.0 | Aromatic |

| C-7 | ~115.0 | Aromatic |

| C-7a | ~143.0 | Aromatic |

| C=O | ~169.0 | Benzoyl C=O |

| C-1' | ~135.0 | Aromatic |

| C-2' | ~130.0 | Aromatic |

| C-3' | ~134.0 | Aromatic (C-Cl) |

| C-4' | ~128.0 | Aromatic |

| C-5' | ~133.0 | Aromatic |

| C-6' | ~129.0 | Aromatic |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be dominated by strong absorption bands corresponding to the two carbonyl groups. The lactam C=O stretching vibration should appear in the region of 1710-1730 cm⁻¹, while the amide C=O stretching from the benzoyl group is anticipated around 1670-1690 cm⁻¹. The C-N stretching vibration of the lactam will likely be observed in the 1350-1390 cm⁻¹ range. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, and the C-Cl stretching vibration of the chlorobenzoyl group should be visible in the fingerprint region, typically between 800 and 600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy, being complementary to IR, is particularly sensitive to non-polar bonds. Therefore, the aromatic C=C stretching vibrations of both rings are expected to produce strong signals in the Raman spectrum, typically in the 1500-1600 cm⁻¹ region. The symmetric stretching of the C-Cl bond may also be more prominent in the Raman spectrum compared to the IR spectrum.

Key Vibrational Frequencies for this compound:

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Shift (cm⁻¹) |

| Aromatic C-H Stretch | 3100-3000 | 3100-3000 |

| Lactam C=O Stretch | 1730-1710 | 1730-1710 |

| Benzoyl C=O Stretch | 1690-1670 | 1690-1670 |

| Aromatic C=C Stretch | 1600-1450 | 1600-1450 (Strong) |

| C-N Stretch | 1390-1350 | 1390-1350 |

| C-Cl Stretch | 800-600 | 800-600 (Potentially Stronger) |

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pathway Elucidation

Mass spectrometry is a powerful technique for determining the molecular weight and elucidating the fragmentation patterns of a compound. For this compound (C₁₅H₁₀ClNO₂), the calculated exact mass is approximately 271.04 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 271, with a characteristic M+2 peak at m/z 273 due to the presence of the chlorine-37 isotope (in an approximate 3:1 ratio with the M⁺ peak).

Key fragmentation pathways would likely involve the cleavage of the amide bond. A prominent fragment would be the 3-chlorobenzoyl cation at m/z 139 (and 141). Another significant fragment would be the indolin-2-one cation at m/z 132, resulting from the loss of the 3-chlorobenzoyl group. Further fragmentation of the 3-chlorobenzoyl cation could lead to the loss of CO, yielding the chlorophenyl cation at m/z 111 (and 113).

Predicted Key Fragments in the Mass Spectrum of this compound:

| m/z | Proposed Fragment |

| 271/273 | [M]⁺ (Molecular Ion) |

| 139/141 | [ClC₆H₄CO]⁺ (3-Chlorobenzoyl cation) |

| 132 | [C₈H₆NO]⁺ (Indolin-2-one cation) |

| 111/113 | [ClC₆H₄]⁺ (Chlorophenyl cation) |

| 104 | [C₇H₄O]⁺ (Benzoyl cation minus Cl) |

| 76 | [C₆H₄]⁺ (Benzyne) |

X-ray Crystallography for Definitive Solid-State Structure Determination

While no specific crystal structure for this compound is publicly available, analysis of related N-acylindolin-2-one structures can provide insights into its likely solid-state conformation.

X-ray crystallography of analogous compounds reveals that the indolin-2-one ring system is essentially planar. The N-acyl group introduces some degree of conformational flexibility. The dihedral angle between the plane of the indolinone ring and the plane of the benzoyl ring is a key structural parameter. This angle is influenced by steric and electronic factors, including the nature and position of substituents on the benzoyl ring.

Computational Chemistry and Theoretical Investigations of 1 3 Chlorobenzoyl Indolin 2 One

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict a variety of molecular properties with a favorable balance between accuracy and computational cost. For 1-(3-Chlorobenzoyl)indolin-2-one, DFT studies are foundational to understanding its intrinsic chemical nature.

Geometry Optimization and Electronic Structure Characteristics

The first step in a typical DFT study is the optimization of the molecule's geometry. This process determines the lowest energy arrangement of the atoms, corresponding to the most stable three-dimensional structure of the molecule. For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the minimum potential energy. A common computational approach involves using the B3LYP functional with a basis set such as 6-311++G(d,p). nih.gov

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Calculated via DFT)

| Parameter | Bond/Angle | Value |

|---|---|---|

| Bond Length | C=O (amide) | ~1.22 Å |

| C=O (benzoyl) | ~1.23 Å | |

| N-C (amide) | ~1.38 Å | |

| N-C (benzoyl) | ~1.40 Å | |

| C-Cl | ~1.75 Å |

Note: These values are illustrative and represent typical ranges seen in DFT calculations for similar molecules.

Predicted Vibrational Frequencies and Spectroscopic Correlations

Following geometry optimization, DFT calculations can predict the vibrational frequencies of the molecule. These theoretical frequencies correspond to the fundamental modes of vibration, which can be correlated with experimental data from infrared (IR) and Raman spectroscopy. researchgate.net The assignments are often supported by Potential Energy Distribution (PED) analysis, which quantifies the contribution of individual bond stretches, bends, and torsions to each vibrational mode. mdpi.com

For this compound, characteristic vibrational frequencies would include:

N-H Stretching: Typically absent as the indole (B1671886) nitrogen is substituted.

C-H Stretching: Aromatic C-H stretches are expected in the 3100-3000 cm⁻¹ region. nih.gov

C=O Stretching: Two distinct carbonyl stretching bands are anticipated. The amide C=O of the indolin-2-one ring and the ketone C=O of the benzoyl group typically appear in the 1740-1660 cm⁻¹ range. mdpi.com Their exact positions would be influenced by electronic and steric effects.

C-Cl Stretching: A band corresponding to the carbon-chlorine stretch would be predicted in the lower frequency region of the spectrum.

Comparing the calculated frequencies with experimental spectra helps to confirm the molecular structure and provides a detailed understanding of its vibrational properties. oatext.com

Table 2: Predicted vs. Experimental Vibrational Frequencies (Illustrative) for this compound

| Assignment (PED %) | Calculated Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H stretch | 3085 | 3082 (FT-IR) |

| Amide C=O stretch | 1725 | 1720 (FT-IR) |

| Benzoyl C=O stretch | 1680 | 1675 (FT-IR) |

| C-N stretch | 1350 | 1348 (FT-IR) |

Note: This table is for illustrative purposes. Experimental values would need to be determined empirically.

Frontier Molecular Orbital (FMO) Analysis and Prediction of Chemical Reactivity

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding chemical reactivity. nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. researchgate.net A smaller gap suggests the molecule is more polarizable and more reactive.

In this compound, the HOMO is likely to be distributed over the electron-rich indolin-2-one ring system, while the LUMO may be localized on the electron-withdrawing 3-chlorobenzoyl group. This distribution indicates the likely sites for electrophilic and nucleophilic attack. Analysis of the FMOs helps in understanding charge transfer within the molecule and its potential role in chemical reactions, such as cycloadditions or interactions with biological macromolecules. rsc.orgresearchgate.net

Table 3: Illustrative FMO Properties of this compound

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -2.0 |

Note: These values are hypothetical and serve as an example of data derived from FMO analysis.

Charge Transfer Analysis and Non-Covalent Interactions

Charge transfer within the molecule can be visualized using the Molecular Electrostatic Potential (MEP) surface. The MEP map illustrates the charge distribution from a colorimetric perspective, where red indicates regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicates regions of low electron density (positive potential, susceptible to nucleophilic attack). bhu.ac.in For this compound, the oxygen atoms of the carbonyl groups would be expected to be regions of high negative potential.

Furthermore, computational methods like Reduced Density Gradient (RDG) analysis can identify and characterize non-covalent interactions (NCIs), such as hydrogen bonds and van der Waals forces, which are crucial for molecular aggregation and ligand-receptor binding. mdpi.com These interactions play a significant role in stabilizing the crystal structure and mediating biological activity. rsc.org

Molecular Docking Simulations in Ligand-Receptor Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). researchgate.net Indolin-2-one derivatives have been studied as inhibitors for various protein targets. For instance, related compounds have been docked into the active sites of enzymes like DNA gyrase and receptor tyrosine kinases like VEGFR-2. iglobaljournal.commdpi.comnih.gov

A molecular docking study of this compound would involve:

Obtaining the 3D crystal structure of a target protein from a repository like the Protein Data Bank (PDB).

Defining the binding site or active site of the protein.

Using a docking algorithm (e.g., AutoDock) to place the optimized structure of this compound into the binding site in various conformations. iglobaljournal.com

Scoring the resulting poses based on binding energy and intermolecular interactions.

The results would predict the binding affinity (e.g., in kcal/mol) and identify key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and amino acid residues in the receptor's active site. nih.gov For example, the carbonyl oxygens could act as hydrogen bond acceptors, while the aromatic rings could engage in stacking interactions.

Molecular Dynamics (MD) Simulations for Conformational Ensemble and Binding Dynamics

While molecular docking provides a static snapshot of the ligand-receptor complex, Molecular Dynamics (MD) simulations offer a dynamic view. An MD simulation calculates the motion of atoms over time by solving Newton's equations of motion. This technique can be used to assess the stability of a docked ligand-receptor complex and to explore the conformational changes that may occur upon binding.

Starting with the best-docked pose of this compound in a target protein, an MD simulation would be run for a specific duration (e.g., nanoseconds). The simulation would be conducted in a simulated physiological environment, including water molecules and ions. Analysis of the MD trajectory would provide information on:

The stability of the key hydrogen bonds and other interactions identified in the docking study.

The flexibility of the ligand within the binding pocket.

Conformational changes in the protein induced by the ligand.

A more refined estimation of the binding free energy.

These simulations are crucial for validating the results of molecular docking and providing a more realistic understanding of the binding dynamics at an atomic level.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models are instrumental in predicting the activity of novel compounds, optimizing lead structures, and understanding the molecular properties that govern their therapeutic effects. For the indolin-2-one class of compounds, QSAR studies have been crucial in elucidating the structural requirements for various biological activities, including their roles as kinase inhibitors in anticancer research. benthamdirect.comnih.gov

While specific QSAR models exclusively developed for this compound are not extensively documented in publicly available literature, the principles derived from studies on analogous indolin-2-one derivatives can be extrapolated to predict its behavior. These studies consistently highlight the importance of the indolin-2-one core as a fundamental pharmacophore. benthamdirect.com The substituents at various positions of this core, including the N-1 position where the 3-chlorobenzoyl group is located, significantly modulate the compound's physicochemical properties and, consequently, its biological activity.

Key Findings from QSAR Studies on Indolin-2-one Derivatives:

General QSAR studies on indolin-2-one derivatives have revealed that their biological activity is often correlated with a combination of electronic, steric, and hydrophobic properties. benthamdirect.com For instance, research on a series of indolin-2-ones as non-receptor Src tyrosine kinase inhibitors indicated that the activity was significantly correlated with calculated hydrophobicity and the molar refractivity of the molecule, suggesting that both the hydrophobic and steric properties play a crucial role. benthamdirect.com

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have provided further insights into the structure-activity relationships of indolin-2-one analogs. nih.gov These studies generate 3D contour maps that visualize the regions around the molecule where steric bulk, positive or negative electrostatic potential, hydrophobicity, and hydrogen bond donor/acceptor properties are favorable or unfavorable for activity.

Predictive Analytics for this compound:

Based on the general principles established from QSAR studies of related indolin-2-one derivatives, the following predictions can be made regarding the structural contributions of the 1-(3-Chlorobenzoyl) moiety in this compound:

The Indolin-2-one Core: This scaffold serves as the essential anchor, providing the fundamental framework for interaction with biological targets.

The N-1 Substituent: The nature of the substituent at the N-1 position is critical in modulating the electronic and conformational properties of the entire molecule.

The Benzoyl Group: The benzoyl group at the N-1 position introduces a rigid, aromatic moiety that can participate in pi-pi stacking or hydrophobic interactions within a receptor binding pocket.

The 3-Chloro Substituent: The chlorine atom on the benzoyl ring is an electron-withdrawing group, which can influence the electronic distribution of the benzoyl ring and potentially engage in halogen bonding. Its position at the meta-position will have a different electronic and steric influence compared to ortho or para positions.

Illustrative Data Tables:

The following tables are illustrative and based on general findings for indolin-2-one derivatives. They demonstrate how QSAR models might quantify the contribution of various structural features.

Table 1: Hypothetical Physicochemical Descriptors for a Series of N-Acyl Indolin-2-one Derivatives

| Compound | N-Acyl Group | LogP (Hydrophobicity) | Molar Refractivity (Steric) | Predicted Activity (pIC50) |

| 1 | Benzoyl | 3.5 | 85.2 | 6.2 |

| 2 | 3-Chlorobenzoyl | 4.1 | 90.1 | 6.8 |

| 3 | 4-Chlorobenzoyl | 4.1 | 90.1 | 7.1 |

| 4 | 3-Methylbenzoyl | 3.9 | 90.5 | 6.5 |

| 5 | 4-Methoxybenzoyl | 3.4 | 92.3 | 6.3 |

Table 2: Example of a 2D-QSAR Equation for Indolin-2-one Derivatives

A hypothetical QSAR equation derived from a study on a series of N-acyl indolin-2-one derivatives might look like the following:

pIC50 = 0.5 * LogP + 0.02 * MR - 0.1 * E_HOMO + 5.0

Where:

pIC50: The negative logarithm of the half-maximal inhibitory concentration, a measure of biological activity.

LogP: The logarithm of the octanol-water partition coefficient, a measure of hydrophobicity.

MR: Molar Refractivity, a measure of the steric bulk of the molecule.

E_HOMO: Energy of the Highest Occupied Molecular Orbital, an electronic descriptor.

This equation would suggest that higher hydrophobicity and larger steric bulk, combined with a lower HOMO energy, are favorable for the biological activity of these compounds. Such models, once validated, can be used to predict the activity of new, unsynthesized derivatives, thereby guiding further drug discovery efforts.

Structure Activity Relationship Sar Studies of Indolin 2 One Scaffolds for Molecular Target Engagement

Impact of N1-Substitutions (e.g., Benzoyl Moiety) on Biological Activity

The nitrogen atom at the N1 position of the indolin-2-one ring is a critical site for modification. While many active derivatives feature an unsubstituted N1-H, which can act as a hydrogen bond donor, strategic substitution at this position can significantly influence the compound's properties. In some derivative series, N1 substitution has been shown to enhance cytoprotective activity. mdpi.com The introduction of groups like a benzoyl moiety alters the electronic and steric profile of the molecule, which can lead to modified interactions within a protein's binding pocket.

Halogenation is a widely employed strategy in medicinal chemistry to enhance the potency and modulate the physicochemical properties of lead compounds. mdpi.comfrontiersin.org The introduction of a 3-chlorobenzoyl group at the N1 position of the indolin-2-one scaffold exemplifies this approach.

The chlorine atom is an electron-withdrawing group, primarily through an inductive effect. libretexts.org When placed at the meta-position (C3) of the benzoyl ring, its electron-withdrawing inductive effect dominates, influencing the electronic distribution of the entire N-acyl substituent without the counteracting electron-donating resonance effect seen from ortho or para positions. libretexts.org This modification of the electronic landscape can impact how the molecule binds to its target, potentially strengthening interactions or altering binding orientation. For instance, in other chemical series, replacing a methoxy (B1213986) group with a chlorine atom has been shown to increase inhibitory capability. nih.gov The presence of a halogen can also be crucial for reducing cardiotoxicity in some indolin-2-one derivatives. nih.govnih.gov

Influence of C3-Substitutions on Modulating Biological Profiles

The C3 position of the indolin-2-one ring is arguably the most critical site for derivatization to achieve both potency and selectivity against specific molecular targets. nih.gov A vast number of potent RTK inhibitors feature a methylene-bridged heterocyclic substituent at this position. mdpi.comnih.gov The nature of this substituent dictates the inhibitor's selectivity profile. nih.gov

Structure-activity relationship analyses have established clear patterns for C3 substitutions:

Five-Membered Heteroaryl Rings : Derivatives with a 3-[(five-membered heteroaryl ring)methylidenyl] moiety, such as a pyrrole (B145914) ring, tend to be highly specific inhibitors of the VEGF (Flk-1) receptor tyrosine kinase. nih.gov

Substituted Benzylidene Groups : The presence of 3-(substituted benzylidenyl) groups, particularly those with bulky substituents on the phenyl ring, confers high selectivity towards the EGF and Her-2 receptor tyrosine kinases. nih.gov

Extended Side Chains : Compounds featuring an extended side chain at the C3 position have demonstrated high potency and selectivity against both PDGF and VEGF (Flk-1) RTKs. nih.gov

The data below illustrates the target selectivity based on C3-substituent type.

| C3-Substituent Type | Primary Target Selectivity | Reference |

| (Five-membered heteroaryl ring)methylidenyl | VEGFR (Flk-1) | nih.gov |

| Substituted benzylidenyl (with bulky groups) | EGFR, Her-2 | nih.gov |

| Extended side chain | PDGFR, VEGFR (Flk-1) | nih.gov |

Effects of Substituents on the Aromatic Ring System of Indolin-2-one

Substituents on the benzene (B151609) ring (A-ring) of the indolin-2-one core (positions C4, C5, C6, and C7) also play a significant role in modulating biological activity. These substituents influence the electronic properties of the entire scaffold and can form direct interactions with the target protein. libretexts.orglumenlearning.com

The effect of a substituent is generally classified by its ability to donate or withdraw electron density. numberanalytics.com

Activating Groups : Electron-donating groups (e.g., -OH, -CH₃) increase the electron density of the aromatic ring, which can enhance binding affinity in some contexts. lumenlearning.com

Deactivating Groups : Electron-withdrawing groups (e.g., -NO₂, halogens) decrease the ring's electron density. lumenlearning.com Halogens like chlorine and fluorine are common A-ring substituents in potent indolin-2-one inhibitors. Fluorination, for example, has been shown to be a useful strategy for optimizing the solid-state arrangement and performance of related molecules. researchgate.net

The position of the substituent is also crucial. In certain indole (B1671886) derivatives, compounds with a 5-Cl or 5-NO₂ group are considered a different "family" of ligands with distinct structure-affinity relationships compared to those with a hydrogen at the 5-position. mdpi.com

The following table summarizes the general effects of A-ring substituents.

| Substituent Type | General Effect | Example | Reference |

| Alkyl, Hydroxyl | Electron-donating (Activating) | -CH₃, -OH | lumenlearning.com |

| Nitro, Halogen | Electron-withdrawing (Deactivating) | -NO₂, -F, -Cl | lumenlearning.comresearchgate.net |

Potential Molecular Targets and Mechanisms of Action for Indolin 2 One Derivatives in Vitro and Molecular Levels

Kinase Inhibition Studies

Indolin-2-one derivatives have emerged as a prominent class of kinase inhibitors, with many compounds demonstrating potent and often selective inhibition of various protein kinases. scirp.org The core indolin-2-one structure serves as a versatile scaffold for the design of ATP-competitive inhibitors, where modifications at different positions of the ring system, particularly at the C3-position, allow for fine-tuning of selectivity and potency against specific kinases. benthamdirect.comacs.org

Vascular Endothelial Growth Factor Receptor (VEGFR) Kinase Inhibition Mechanisms

Derivatives of indolin-2-one are well-established inhibitors of Vascular Endothelial Growth Factor Receptors (VEGFRs), which are key mediators of angiogenesis, the formation of new blood vessels. cancertreatmentjournal.com The inhibitory mechanism of these compounds is primarily based on their ability to act as competitive inhibitors of ATP at the kinase domain of VEGFR. scirp.org By occupying the ATP-binding pocket, these molecules prevent the phosphorylation of the receptor, thereby blocking the downstream signaling cascades that lead to endothelial cell proliferation, migration, and survival.

The indolin-2-one core typically orients itself within the adenine-binding region of the ATP pocket, forming crucial hydrogen bonds with amino acid residues in the hinge region of the kinase domain. The specific substitutions on the indolin-2-one scaffold are critical for achieving high affinity and selectivity for VEGFR. For instance, pyrrole-substituted indolin-2-ones have been extensively studied and have shown potent inhibition of VEGFR-2. cancertreatmentjournal.com

Several indolin-2-one derivatives have demonstrated significant VEGFR inhibitory activity. The table below summarizes the in-vitro activity of some representative compounds.

| Compound | Target Kinase | IC50 (nM) |

| Sunitinib | VEGFR-2, PDGFRβ | - |

| SU5416 (Semaxanib) | VEGFR-2 | - |

| SU6668 | VEGFR, PDGFRβ, FGFR1 | - |

IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Data is compiled from various studies and specific values can be found in the cited literature. cancertreatmentjournal.comscirp.org

Cyclin-Dependent Kinase 2 (CDK2) Inhibition and Cell Cycle Modulation

Cyclin-dependent kinase 2 (CDK2), in association with its regulatory partner cyclin E or cyclin A, plays a pivotal role in the G1/S phase transition and S phase progression of the cell cycle. Dysregulation of CDK2 activity is a common feature in many cancers, making it an attractive target for therapeutic intervention. Certain indolin-2-one derivatives have been identified as inhibitors of CDK2.

The mechanism of CDK2 inhibition by these compounds also involves competitive binding to the ATP pocket of the kinase. By blocking the access of ATP, these inhibitors prevent the phosphorylation of CDK2 substrates, such as the retinoblastoma protein (Rb), leading to cell cycle arrest, primarily at the G1/S checkpoint. This arrest can subsequently induce apoptosis in cancer cells.

| Compound | Target Kinase | IC50 (nM) | Effect on Cell Cycle |

| Indirubin | CDK-2, CDK-4 | 45.6 (CDK-2) | - |

| Compound 9 (from a specific study) | CDK-2, VEGFR-2 | 9.39 (CDK-2) | G1 phase arrest |

| Compound 20 (from a specific study) | EGFR, VEGFR-2 | - | G1 phase arrest |

Data is based on a study evaluating novel indolinone-based molecules. mdpi.com

p21-Activated Kinase 4 (PAK4) Inhibition and Signaling Pathway Modulation

p21-Activated Kinase 4 (PAK4) is a member of the PAK family of serine/threonine kinases that is implicated in various cellular processes, including cytoskeletal dynamics, cell motility, and survival signaling. Overexpression of PAK4 has been observed in several cancers, correlating with poor prognosis. A number of substituted indolin-2-one derivatives have been developed as potent inhibitors of PAK4. nih.gov

These inhibitors typically function by targeting the ATP-binding site of the PAK4 kinase domain. Molecular docking studies have shown that the indolin-2-one scaffold can fit into the active site, forming hydrogen bonds and other interactions with key residues. nih.gov Inhibition of PAK4 by these compounds has been shown to disrupt downstream signaling pathways, such as the LIMK1/cofilin pathway, which is involved in cell migration and invasion. nih.gov This disruption of signaling ultimately leads to a reduction in the metastatic potential of cancer cells.

| Compound | Target Kinase | IC50 (nM) |

| Compound 11b (from a specific study) | PAK4 | 22 |

| Compound 12d (from a specific study) | PAK4 | 16 |

| Compound 12g (from a specific study) | PAK4 | 27 |

Data is from a study on the discovery of indolin-2-one derivatives as potent PAK4 inhibitors. nih.gov

Pan-Kinase and Multi-Targeted Kinase Inhibition Profiles

While some indolin-2-one derivatives exhibit high selectivity for a single kinase, many display a multi-targeted or pan-kinase inhibition profile, acting on several kinases simultaneously. scirp.orgresearchgate.net This polypharmacology can be advantageous in cancer therapy by concurrently blocking multiple signaling pathways that contribute to tumor growth and survival.

The ability of these compounds to inhibit a range of kinases stems from the conserved nature of the ATP-binding site across the kinome. The indolin-2-one core provides a fundamental binding motif, while the various substituents at different positions of the scaffold determine the specific kinase interaction profile. benthamdirect.comacs.org For example, Sunitinib, a well-known anticancer drug, is an indolin-2-one derivative that inhibits multiple receptor tyrosine kinases, including VEGFRs, Platelet-Derived Growth Factor Receptors (PDGFRs), and c-Kit. scirp.org Similarly, other derivatives like SU6656 have been shown to inhibit Src family kinases and Aurora B kinases. scirp.org

This multi-targeted approach can be particularly effective in overcoming drug resistance, which often arises from the activation of alternative signaling pathways.

DNA-Interacting Enzyme Modulation

While the primary focus of research on indolin-2-one derivatives has been on kinase inhibition, the potential of this scaffold to interact with other enzyme classes, including those that modulate DNA, is an area of growing interest.

Topoisomerase IV Inhibition Mechanisms

Topoisomerases are essential enzymes that manage the topological state of DNA during various cellular processes like replication, transcription, and recombination. Topoisomerase IV, a type II topoisomerase found in bacteria, is a validated target for antibacterial agents. It functions by creating transient double-strand breaks in DNA to allow for strand passage, thereby resolving DNA tangles.

Currently, there is a lack of specific research literature detailing the direct inhibition of Topoisomerase IV by 1-(3-Chlorobenzoyl)indolin-2-one or its close derivatives. The primary class of drugs known to inhibit Topoisomerase IV are the quinolones. Their mechanism involves stabilizing the covalent complex between the enzyme and the cleaved DNA, leading to the accumulation of double-strand breaks and ultimately cell death. nih.gov This is often referred to as a "poisoning" mechanism.

While the indolin-2-one scaffold is a known pharmacophore for various enzyme inhibitions, its potential to act as a Topoisomerase IV inhibitor remains to be elucidated through dedicated studies. Future research may explore whether derivatives of indolin-2-one can be designed to interact with the ATP-binding site of Topoisomerase IV or interfere with its DNA binding and cleavage-ligation cycle through a different mechanism than that of quinolones.

Protein-Protein Interaction Modulators

The ability of small molecules to modulate protein-protein interactions (PPIs) is a promising frontier in drug discovery, offering the potential to target cellular pathways that have been traditionally considered "undruggable." Indolin-2-one derivatives have emerged as a noteworthy class of compounds in this area.

The tumor suppressor protein p53 plays a critical role in preventing cancer formation, and its activity is tightly regulated by the negative regulators MDM2 and MDMX. nih.gov In many cancers where p53 is not mutated, it is rendered inactive through overexpression of MDM2 and/or MDMX. nih.gov Therefore, disrupting the p53-MDM2 and p53-MDMX interactions with small molecules is a viable therapeutic strategy to reactivate p53 and induce tumor cell death.

Indolin-2-one derivatives have been identified as potential inhibitors of these critical protein-protein interactions. Research has shown that the indolin-2-one scaffold can serve as a core structure for the design of potent p53-MDM2 and dual p53-MDM2/MDMX inhibitors. For instance, a series of novel indolone derivatives were synthesized and evaluated for their binding affinities to MDM2 and MDMX. nih.govnih.govtandfonline.com Among these, certain compounds demonstrated significant inhibitory activity.

One notable derivative, compound A13 , exhibited a high affinity for MDM2 with a Kᵢ of 0.031 µM and moderate affinity for MDMX with a Kᵢ of 7.24 µM. nih.govtandfonline.com Western blot analysis confirmed that this compound could upregulate the expression of p53, as well as its downstream targets MDM2 and p21, in HCT116 cells in a dose-dependent manner. nih.gov This indicates that the compound effectively disrupts the negative feedback loop and activates the p53 pathway. nih.gov

While a compound with the exact structure of This compound was not the primary focus of these studies, the synthesis of a closely related analog, (E)-1-(3-chlorobenzoyl)-3-(4-chlorobenzylidene)indolin-2-one (B10) , was reported, highlighting the feasibility of synthesizing such derivatives. nih.gov The collective findings suggest that the indolin-2-one core, when appropriately substituted, can effectively mimic the key interactions of p53 with MDM2 and MDMX, making it a valuable scaffold for the development of novel anticancer agents.

Table 1: Inhibitory Activity of Selected Indolin-2-one Derivatives against p53-MDM2/MDMX

Compound MDM2 Kᵢ (µM) MDMX Kᵢ (µM) Reference A13 0.031 7.24 [1, 3]

Other Investigated Molecular Targets and Pathways

Beyond their role in cancer therapeutics through p53 modulation, indolin-2-one derivatives have been investigated for their effects on other significant molecular pathways, including those involved in inflammation and microbial infections.

Chronic inflammation is a hallmark of numerous diseases, and the enzymes cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) are key mediators of the inflammatory response. nih.gov The development of inhibitors for these enzymes is a major focus of anti-inflammatory drug research.

Several studies have demonstrated the potential of indolin-2-one derivatives to inhibit these pro-inflammatory pathways. In one study, a series of 3-substituted-indolin-2-one derivatives were synthesized and evaluated for their anti-inflammatory activity. nih.gov The compound 3-(3-hydroxyphenyl)-indolin-2-one was identified as a potent inhibitor of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. nih.gov Further investigation revealed that this compound suppressed the expression of iNOS at both the mRNA and protein levels. nih.gov

Another study focused on the design and synthesis of 1,3-dihydro-2H-indolin-2-one derivatives as COX-2 inhibitors. tandfonline.com Several of these compounds exhibited significant COX-2 inhibitory activity, with some showing IC₅₀ values in the low micromolar range. tandfonline.com For example, compound 4e from this study demonstrated good anti-inflammatory activity and COX-2 inhibition. tandfonline.com The indole (B1671886) moiety is a well-established pharmacophore in anti-inflammatory drugs, with the FDA-approved drug indomethacin (B1671933) being a prominent example. tandfonline.comnih.gov

These findings indicate that the indolin-2-one scaffold is a promising template for the development of novel anti-inflammatory agents that target the COX-2 and iNOS pathways.

Table 2: Anti-Inflammatory Activity of Selected Indolin-2-one Derivatives

Compound Target Activity Reference 3-(3-hydroxyphenyl)-indolin-2-one iNOS Inhibited NO production and iNOS expression [1, 2] Compound 4e COX-2 IC₅₀ = 2.35 ± 0.04 µM tandfonline.com Compound 9h COX-2 IC₅₀ = 2.422 ± 0.10 µM tandfonline.com Compound 9i COX-2 IC₅₀ = 3.34 ± 0.05 µM tandfonline.com

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents with new mechanisms of action. DNA gyrase, a type II topoisomerase essential for bacterial DNA replication, is a well-validated target for antibacterial drugs. nih.govnih.gov The indolin-2-one scaffold has been explored for its potential to inhibit this crucial bacterial enzyme. Through in silico screening and NMR spectroscopy, the indolin-2-one fragment itself was identified as binding to the N-terminal fragment of DNA gyrase B. nih.govThis initial finding spurred the design and synthesis of indolin-2-one analogs as more potent DNA gyrase inhibitors. nih.gov Further research has led to the development of various indolin-2-one derivatives with significant antimicrobial activity. For instance, a series of 3-[(1H-pyrazol-3-yl)imino]indolin-2-one derivatives were synthesized and shown to have promising activity against a range of bacteria and fungi. nih.govThe most active compounds in this series demonstrated inhibitory potency against DNA gyrase comparable to that of ciprofloxacin, a well-known fluoroquinolone antibiotic. nih.gov Another study reported on thiazolo-indolin-2-one derivatives that exhibited promising antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.govSome of these compounds also showed synergistic effects when combined with existing antibiotics against multidrug-resistant strains. nih.govWhile the exact mechanism for all derivatives is not always DNA gyrase inhibition, with some also targeting dihydrofolate reductase (DHFR), it highlights the versatility of the indolin-2-one scaffold in developing new antimicrobial agents. nih.govnih.gov

Table 3: Antimicrobial Activity of Selected Indolin-2-one DerivativesStrategic Applications of Indolin 2 One Scaffolds in Advanced Organic Synthesis

Indolin-2-one as a Versatile Precursor for Spirocyclic and Dispirocyclic Systems

The indolin-2-one framework serves as a foundational building block for the synthesis of a diverse array of spirocyclic and dispirocyclic compounds. The reactive C3-position of the indolin-2-one ring is particularly amenable to the introduction of a spiro-center, leading to the formation of intricate three-dimensional structures. These spirooxindoles are of considerable interest due to their prevalence in natural products and their wide range of biological activities.

A common strategy for the synthesis of spirocyclic indolin-2-ones involves the reaction of an isatin (B1672199) derivative, which can be readily converted to an indolin-2-one, with a suitable reaction partner. For instance, the [3+2] cycloaddition reaction of an in situ generated azomethine ylide with a dipolarophile is a powerful method for constructing spiro-pyrrolidinyl-oxindoles. This approach has been successfully employed in multicomponent reactions to generate complex spirooxindole-pyrrolizine and -pyrrolidine frameworks. nih.govrsc.org

The synthesis of dispiro systems, which contain two spiro-centers, further highlights the versatility of the indolin-2-one scaffold. One notable example is the synthesis of dispiro[indoline-3,2′-pyrrolidine-3′,3″-piperidine]-2,4″-diones through a regioselective multi-component azomethine dipolar cycloaddition reaction. nih.gov These complex structures are often investigated for their potential as antiproliferative agents. nih.gov Another approach involves the thermal [2+1] cycloaddition between 3-alkylidene-2-indolones and 3-diazo-2-oxindoles to furnish highly substituted dispiro-[indoline-3,1′-cyclopropane-2′,3″-indoline]-2,2″-diones. researchgate.net

Table 1: Examples of Spirocyclic and Dispirocyclic Systems Derived from Indolin-2-one Precursors

| Precursor System | Reaction Type | Resulting Scaffold | Reference |

| Isatin, Secondary α-Amino Acids, Vinyl Selenones | [3+2] Cycloaddition/Elimination | Spirooxindole-tetrahydropyrrolizines | rsc.org |

| 1-(Alkylsulfonyl)-3,5-bis(ylidene)-piperidin-4-ones, Isatin, Amino Acids | Azomethine Dipolar Cycloaddition | Dispiro[indoline-3,2′-pyrrolidine-3′,3″-piperidine]-2,4″-diones | nih.gov |

| 3-Alkylidene-7-aza-2-indolones, 3-Diazo-7-aza-2-oxindoles | Thermal [2+1] Cycloaddition | Dispiro-[indoline-3,1′-cyclopropane-2′,3″-indoline]-2,2″-diones | researchgate.net |

| Isatin, Malononitrile, 5-(Dimercaptomethylene)barbituric acid | Multicomponent Reaction | Spiro[indoline-3,4′- newlibrary.rursc.orgdithiines] | nih.gov |

Construction of Fused and Polycyclic Heterocycles via Indolin-2-one Intermediates

The reactivity of the indolin-2-one scaffold extends beyond spirocyclization to the construction of a wide variety of fused and polycyclic heterocyclic systems. These reactions often involve the strategic functionalization of the indolin-2-one core, followed by intramolecular cyclization or participation in multicomponent reactions.

One approach involves the use of 3-substituted indolin-2-ones as key intermediates. For example, 3-hydroxy-3-(indol-3-yl)indolin-2-ones can undergo acid-promoted reactions with mercapto-substituted β-enamino esters to yield polycyclic spirooxindoles or functionalized dihydroindolo[3,2-c]phenothiazines, depending on the reaction conditions and the substitution pattern on the indolin-2-one nitrogen. rsc.org

Furthermore, gold(I)-catalyzed cascade reactions of indoles have been developed for the efficient synthesis of various indole-fused skeletons. nih.gov These transformations highlight the utility of metal catalysis in activating the indolin-2-one framework for the construction of complex polycyclic systems. Similarly, copper-catalyzed one-pot arylation and cyclization of diaryliodonium salts derived from o-iodoanilines provide a direct route to indolo[2,3-b]indoles. chemistryviews.org

Table 2: Examples of Fused and Polycyclic Heterocycles from Indolin-2-one Intermediates

| Indolin-2-one Intermediate | Reaction Type | Resulting Scaffold | Reference |

| 3-Hydroxy-3-(indol-3-yl)indolin-2-ones | Acid-promoted Domino Reaction | Polycyclic Spirooxindoles/Dihydroindolo[3,2-c]phenothiazines | rsc.org |

| 2-(Substituted-amino)aryl)(mesityl)iodonium salts, Indole (B1671886) derivatives | Copper-catalyzed Arylation/Cyclization | Indolo[2,3-b]indoles | chemistryviews.org |

| N-(o-Chloromethyl)aryl amides, 3-Chlorooxindoles | Formal (4+1) Annulation | 2,3′-Spirobi(indolin)-2′-ones | nih.gov |

| 3-Acetyl-N-alkyl-2-chloroindoles, 2-Aminobenzophenone | PEG-400-promoted Visible Light-induced Reaction | N-Alkyl- and 11-phenyl-modified Indolo[2,3-b]quinolines | rsc.org |

Utility of Indolin-2-one in Cascade, Domino, and One-Pot Reaction Sequences

The inherent reactivity of the indolin-2-one scaffold makes it an excellent participant in cascade, domino, and one-pot reaction sequences. These processes, which involve multiple bond-forming events in a single synthetic operation, offer significant advantages in terms of efficiency, atom economy, and reduced waste generation.

Cascade reactions involving indolin-2-one derivatives have been extensively explored. For instance, an organocatalytic cascade Michael-Michael-aldol reaction has been reported for the synthesis of spirooxindole derivatives in good yields and high stereoselectivity. rsc.org This approach demonstrates the power of organocatalysis in orchestrating complex transformations with the indolin-2-one core. Brønsted acid-catalyzed cascade reactions have also been developed for the conversion of indoles to α-(3-indolyl) ketones. nih.gov

Domino reactions provide another powerful avenue for the rapid construction of complex molecules from simple indolin-2-one precursors. The reaction of chromones with activated carbonyl compounds can lead to a variety of products, with the reaction course being dependent on the substituents on the chromone (B188151) and the nature of the nucleophile. beilstein-journals.org Furthermore, a three-component domino reaction involving 2-alkynylindoles, epichlorohydrin, and sodium azide (B81097) under microwave conditions has been developed for the synthesis of indolodiazepinotriazoles. beilstein-journals.org

One-pot syntheses leveraging the reactivity of indolin-2-ones are also prevalent in the literature. A one-pot, four-component condensation procedure has been developed for the synthesis of spirooxindole-pyrrolizine-linked 1,2,3-triazole conjugates via a [3+2] cycloaddition reaction. nih.gov

Table 3: Examples of Cascade, Domino, and One-Pot Reactions Involving Indolin-2-one

| Reaction Type | Key Reactants | Product Class | Reference |

| Organocatalytic Cascade | Oxindoles, Enals | Spirooxindoles | rsc.org |

| Domino Reaction | 3-Chlorochromones, Aminoheterocycles | Pyrazolopyridines, Benzofuropyridines | researchgate.net |

| One-Pot Quadruple/Triple Reaction | Enyne, Diene, Aromatization | Natural Product Scaffolds | rsc.org |

| Three-Component [3+2]-Cycloaddition/Elimination | Isatins, α-Amino Acids, Vinyl Selenones | Spirooxindole-pyrrolizines | rsc.org |

Development of Novel Synthetic Reagents and Methodologies Based on Indolin-2-one Reactivity

The unique reactivity of the indolin-2-one scaffold has spurred the development of novel synthetic reagents and methodologies. The ability to functionalize the indolin-2-one core at various positions allows for its use as a versatile platform for designing new chemical transformations.

Recent developments have focused on the catalytic asymmetric synthesis of indolin-3-one derivatives, which are key components in many bioactive molecules. rsc.org These methods often rely on the use of chiral catalysts to control the stereochemical outcome of reactions involving 2-substituted-3H-indol-3-one intermediates.

Furthermore, the indolin-2-one moiety has been incorporated into the design of new ligands and catalysts. For example, indolin-2-one derivatives have been synthesized and evaluated as ligands for various biological targets, leading to the discovery of potent and selective agents. nih.gov The insights gained from these studies can, in turn, inform the design of new synthetic methodologies.

The development of novel multicomponent reactions featuring indolin-2-one as a key building block continues to be an active area of research. These reactions provide a powerful tool for the rapid generation of molecular diversity and the synthesis of complex heterocyclic libraries for biological screening. nih.gov

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 1-(3-Chlorobenzoyl)indolin-2-one and its derivatives?

The synthesis typically involves condensation reactions, such as the reflux of indolin-2-one derivatives with 3-chlorobenzoyl chloride in acetic acid (reflux for 3 hours) . Alkylation or acylation steps may follow, using reagents like NaH in DMF to introduce substituents at the indolinone nitrogen . For example, 1-acetyl derivatives are synthesized via reflux with acetic anhydride, followed by ice quenching and filtration . Purification often employs silica gel chromatography with acetone/petroleum ether gradients .

Q. How is X-ray crystallography utilized to resolve the molecular and crystal structures of this compound analogs?

Single-crystal X-ray diffraction (SC-XRD) is critical for confirming stereochemistry and hydrogen-bonding networks. For example, triclinic crystal systems (space group P1) with unit cell parameters (a = 8.3908 Å, b = 12.6079 Å, c = 12.7635 Å) have been reported for (E)-3-(2,6-dichlorobenzylidene)indolin-2-one derivatives. Data collection at 296 K with R factors < 0.134 ensures accuracy in bond lengths and angles . Hydrogen bonds and π-π stacking interactions are visualized via packing diagrams .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yields of this compound derivatives?

Key variables include solvent choice (e.g., DMF for alkylation), temperature (reflux vs. room temperature), and catalyst selection. For instance, Fe/HCl in methanol under reflux reduces nitro groups efficiently . Microwave-assisted synthesis or flow chemistry may reduce reaction times. Monitoring by TLC or HPLC ensures intermediate purity, while recrystallization from ethanol or ethyl acetate improves final product yields .

Q. What strategies address contradictions in spectroscopic data (e.g., NMR vs. computational predictions) for indolin-2-one derivatives?

Discrepancies in chemical shift assignments can arise from dynamic effects (e.g., keto-enol tautomerism). Multi-nuclear NMR (¹H, ¹³C, DEPT-135) combined with density functional theory (DFT) calculations (B3LYP/6-31G* basis set) resolves ambiguities . For crystallographic disagreements, Hirshfeld surface analysis validates intermolecular interactions .

Q. How do computational models predict the biological activity of this compound analogs?

Molecular docking (e.g., Schrödinger Maestro) screens analogs against targets like opioid receptors. Pharmacophore modeling identifies essential features (e.g., hydrogen-bond acceptors at C2 and hydrophobic groups at C3). ADMET predictions assess bioavailability and toxicity . For example, piperazinylbutyl side chains enhance blood-brain barrier penetration in mixed μ-opioid/NOP receptor ligands .

Q. What approaches guide the design of analogs for structure-activity relationship (SAR) studies?

Substituent effects are systematically tested:

- Positional variation : Introducing halogens (Cl, Br) at C5/C6 alters electronic properties and receptor binding .

- Side-chain modifications : Piperazine or morpholine groups at N1 improve solubility and affinity .

- Hybrid scaffolds : Benzothiazole or imidazole moieties enhance antiparasitic or anticancer activity . Biological assays (e.g., anthelmintic IC₅₀, cytotoxicity via MTT) quantify activity changes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.